6-Bromoquinoline-3-carbonitrile
Overview
Description
6-Bromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.06 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
. This indicates the presence of 10 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-Bromoquinoline-3-carbonitrile is utilized in various chemical syntheses and structural analyses. For instance, Kobayashi et al. (2015) synthesized a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using 2-(2-bromophenyl)-1H-indoles, which are derivatives of this compound. This process involves catalytic reactions and has implications in developing complex chemical structures (Kobayashi et al., 2015).
Development of Heterocyclic Systems
This compound derivatives are pivotal in the development of new heterocyclic systems. Ibrahim and El-Gohary (2016) explored the chemical reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents, leading to the formation of diverse heterocyclic structures. This research highlights the versatility of carbonitrile derivatives in organic synthesis (Ibrahim & El-Gohary, 2016).
Exploration in Optoelectronics and Nonlinear Properties
The compound's derivatives are explored for optoelectronic and nonlinear properties. A study by Irfan et al. (2020) investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including this compound. This research provides insights into the multifunctional applications of these compounds in material sciences (Irfan et al., 2020).
Catalytic Reactions and Molecular Transformations
This compound is involved in catalytic reactions and molecular transformations. Hu et al. (2003) demonstrated the use of 6-bromoquinoline derivatives in forming biquinolines under specific conditions, showcasing its potential in creating novel molecular structures with unique properties (Hu, Zhang, & Thummel, 2003).
Applications in Kinase Inhibition and Cancer Research
A notable application of this compound is in the field of kinase inhibition and cancer research. Wissner et al. (2003) synthesized derivatives functioning as irreversible inhibitors of EGFR and HER-2 kinases, with one compound, EKB-569, showing promising results in cancer treatment (Wissner et al., 2003).
Safety and Hazards
6-Bromoquinoline-3-carbonitrile is classified under GHS07 for safety. It is harmful if swallowed (H302) and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for 6-Bromoquinoline-3-carbonitrile are not mentioned in the search results, quinoline derivatives are of significant interest in the field of medicinal chemistry . They are often used as scaffolds in the design of new drugs, and their modification can lead to compounds with improved therapeutic effects .
Mechanism of Action
They can interact with various biological targets such as enzymes, receptors, and DNA, leading to changes in cellular functions .
In addition, “6-Bromoquinoline-3-carbonitrile” could potentially be used in Suzuki–Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds and the synthesis of various organic compounds .
These properties can significantly affect the bioavailability of a compound and are crucial for the development of pharmaceuticals .
The action of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its stability could be affected by storage conditions .
Biochemical Analysis
Cellular Effects
The effects of 6-Bromoquinoline-3-carbonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, lipid metabolism, and amino acid synthesis. By modulating the activity of key enzymes, this compound can alter the overall metabolic state of the cell, leading to changes in cellular function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions can influence its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence energy production and metabolic processes. The localization of this compound can determine its specific effects on cellular function .
Properties
IUPAC Name |
6-bromoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLEPVDXZCSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738278 | |
Record name | 6-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314687-82-5 | |
Record name | 6-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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